N'-(2,6-dichlorobenzylidene)isonicotinohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can be synthesized through the condensation reaction between 2,6-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its enzyme inhibitory activities, which could be relevant in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activities, such as enzyme inhibition. The compound can interact with the active sites of enzymes, thereby blocking their activity. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s ability to form stable complexes with metal ions and may also contribute to its potential antimicrobial and anticancer properties.
Properties
Molecular Formula |
C13H9Cl2N3O |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-3-12(15)10(11)8-17-18-13(19)9-4-6-16-7-5-9/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
NQDCEUYXBZPLKU-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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